Glycine, N-(chlorocarbonyl)-N-(2-ethoxy-2-oxoethyl)-, ethyl ester
Overview
Description
Glycine, N-(chlorocarbonyl)-N-(2-ethoxy-2-oxoethyl)-, ethyl ester is a synthetic organic compound. It is a derivative of glycine, an amino acid, and contains functional groups that make it useful in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-(chlorocarbonyl)-N-(2-ethoxy-2-oxoethyl)-, ethyl ester typically involves the reaction of glycine with chlorocarbonyl and ethoxy-oxoethyl groups under controlled conditions. The reaction may require catalysts and specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound might involve large-scale reactions in reactors with precise control over reaction parameters. The use of automated systems to monitor and adjust conditions can help in achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, potentially forming various oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or other nucleophiles.
Major Products Formed
The major products depend on the specific reactions and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its functional groups make it versatile for various organic synthesis reactions.
Biology
In biological research, derivatives of glycine are often studied for their roles in metabolic pathways and potential therapeutic applications.
Medicine
This compound or its derivatives might be explored for pharmaceutical applications, including drug development and delivery systems.
Industry
In industry, it could be used in the production of polymers, resins, or other materials where specific functional groups are required.
Mechanism of Action
The mechanism of action for Glycine, N-(chlorocarbonyl)-N-(2-ethoxy-2-oxoethyl)-, ethyl ester would depend on its specific application. Generally, it might interact with molecular targets through its functional groups, influencing biochemical pathways or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Glycine Esters: Other esters of glycine with different functional groups.
Chlorocarbonyl Compounds: Compounds containing the chlorocarbonyl group.
Ethoxy-oxoethyl Derivatives: Compounds with the ethoxy-oxoethyl functional group.
Uniqueness
What sets Glycine, N-(chlorocarbonyl)-N-(2-ethoxy-2-oxoethyl)-, ethyl ester apart is the combination of its functional groups, which can provide unique reactivity and applications compared to other similar compounds.
Properties
IUPAC Name |
ethyl 2-[carbonochloridoyl-(2-ethoxy-2-oxoethyl)amino]acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClNO5/c1-3-15-7(12)5-11(9(10)14)6-8(13)16-4-2/h3-6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMPGJMIOMRGUTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(CC(=O)OCC)C(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201182863 | |
Record name | N-(Chlorocarbonyl)-N-(2-ethoxy-2-oxoethyl)glycine ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201182863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
204580-52-9 | |
Record name | N-(Chlorocarbonyl)-N-(2-ethoxy-2-oxoethyl)glycine ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=204580-52-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(Chlorocarbonyl)-N-(2-ethoxy-2-oxoethyl)glycine ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201182863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Glycine, N-(chlorocarbonyl)-N-(2-ethoxy-2-oxoethyl)-, ethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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